

# Structural Analysis of Lorlatinib Crystal Forms: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Lorlatinib acetate |           |
| Cat. No.:            | B609991            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Lorlatinib is a potent, third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase inhibitor. The solid-state properties of an active pharmaceutical ingredient (API) are critical to its stability, bioavailability, and manufacturability. Like many pharmaceutical compounds, lorlatinib can exist in multiple crystalline forms, a phenomenon known as polymorphism. This technical guide provides an in-depth analysis of the known crystalline forms of lorlatinib, with a particular focus on the available data for the **lorlatinib** acetate solvate.

The development of lorlatinib has led to the identification of several polymorphic and solvated forms, including a crystalline acetic acid solvate, often referred to as Form 3. However, it has been noted that solvated forms can present challenges for drug development, particularly concerning physical stability. This has led to the development of more stable forms, such as the anhydrous free base (Form 7) and a free base hydrate (Form 24), which have been more extensively characterized.[1] This guide will summarize the available structural data for the lorlatinib acetate form and provide a comparative analysis with other significant crystalline forms.

### **Experimental Protocols**



The structural characterization of lorlatinib crystal forms employs a range of analytical techniques to elucidate their unique physicochemical properties. The following are detailed methodologies for the key experiments cited in the characterization of lorlatinib polymorphs.

#### **Powder X-ray Diffraction (PXRD)**

Powder X-ray Diffraction (PXRD) is a primary technique for distinguishing different crystalline forms.

- Instrumentation: A Bruker-Axis/D8 ADVANCE (DAVINCI) X-ray diffractometer is a commonly used instrument.
- Radiation Source: CuKα radiation with a wavelength of 1.5406 Å is typically employed.
- Scan Parameters: Data is collected using a continuous scan at a rate of 0.03°/min.
- Sample Preparation: Samples are generally packed into a standard sample holder. For quantitative analysis, the measured PXRD pattern of a new form can be aligned with a simulated pattern from single-crystal data, if available.[2]

## Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Solid-State NMR (ssNMR) provides information about the local chemical environment of atoms in the crystal lattice. Both 13C and 19F ssNMR are utilized for lorlatinib, which contains fluorine.

- Instrumentation: A Bruker-Avance solid-state NMR spectrometer is a suitable instrument.
- 13C ssNMR: Spectra are typically acquired using a cross-polarization magic-angle spinning (CPMAS) probe.
- 19F ssNMR: Spectra are acquired using a magic-angle spinning (MAS) probe.
- Chemical Shift Referencing: Chemical shifts for 19F ssNMR are often referenced to an external sample of trifluoroacetic acid (50% v/v in H2O) at -76.54 ppm.[3]



#### **Raman Spectroscopy**

Raman spectroscopy is a non-destructive technique that provides information about vibrational modes in a molecule.

- Instrumentation: A RAM II FT Raman module attached to a Vertex 70 FTIR spectrometer (Bruker, UK) is a representative instrument.[2]
- Laser Source: A 1064 nm Nd:YAG laser is a common excitation source.
- Data Collection: Spectra are typically collected over a specific wavenumber range (e.g., 3600 cm-1 to 200 cm-1) with a set number of scans.

#### **Thermal Analysis**

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the crystalline forms.

- DSC Instrumentation: A Mettler Polymer DSC R instrument is an example of the equipment used.[4]
- DSC Experimental Conditions: A sample is heated in an aluminum pan with a pierced lid at a defined heating rate, commonly 10 K/min, under a nitrogen purge.[4]
- TGA Instrumentation: A Mettler TGA/DSC 1 instrument is a suitable example.
- TGA Experimental Conditions: A sample is heated in an aluminum pan at a defined heating rate, typically 10 K/min, under a nitrogen purge.

### Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of new polymorphic forms of an active pharmaceutical ingredient like lorlatinib.





Click to download full resolution via product page

Polymorphic Screening and Characterization Workflow



# Data Presentation: Structural and Physicochemical Properties

The following tables summarize the available quantitative data for various crystalline forms of lorlatinib. It is important to note that detailed public data for the **lorlatinib acetate** solvate (Form 3) is limited.

Table 1: Powder X-ray Diffraction Data for Selected Lorlatinib Crystal Forms



| 2θ (°) [±0.2°] | Form 7 (Anhydrous<br>Free Base)[2] | Form 24 (Free Base<br>Hydrate)[5] | Form B<br>(Anhydrous Free<br>Base)[4] |
|----------------|------------------------------------|-----------------------------------|---------------------------------------|
| 8.7            | ✓                                  | _                                 |                                       |
| 8.8            | ✓                                  |                                   |                                       |
| 9.6            | ✓                                  |                                   |                                       |
| 9.7            | ✓                                  | _                                 |                                       |
| 10.1           | ✓                                  |                                   |                                       |
| 10.9           | ✓                                  |                                   |                                       |
| 11.2           | ✓                                  |                                   |                                       |
| 11.8           | ✓                                  | _                                 |                                       |
| 12.6           | ✓                                  | _                                 |                                       |
| 14.3           | ✓                                  | _                                 |                                       |
| 15.2           | ✓                                  |                                   |                                       |
| 16.2           | ✓                                  |                                   |                                       |
| 17.2           | ✓                                  | _                                 |                                       |
| 17.3           | ✓                                  | _                                 |                                       |
| 17.6           | ✓                                  | _                                 |                                       |
| 18.8           | ✓                                  | -<br>/                            | _                                     |
| 21.5           | ✓                                  | _                                 | -                                     |
| 21.9           | ✓                                  | -                                 |                                       |
| 23.2           | ✓                                  |                                   |                                       |

Table 2: Spectroscopic Data for Selected Lorlatinib Crystal Forms



| Technique | Parameter                          | Form 7 (Anhydrous<br>Free Base)[2] | Form 24 (Free Base<br>Hydrate)[6] |
|-----------|------------------------------------|------------------------------------|-----------------------------------|
| Raman     | Wavenumber (cm-1)<br>[±2 cm-1]     | 2240, 2229, 1619,<br>1553, 774     | Not Available                     |
| 13C ssNMR | Chemical Shift (ppm)<br>[±0.2 ppm] | 142.1, 112.3, 39.1                 | 136.2, 41.2, 40.2                 |
| 19F ssNMR | Chemical Shift (ppm)<br>[±0.2 ppm] | -108.2, -115.2                     | Not Available                     |

Table 3: Thermal Analysis Data for Lorlatinib Form B

| Technique | Parameter          | Value[4]   |
|-----------|--------------------|------------|
| DSC       | Onset of Endotherm | 191 ± 5 °C |
| DSC       | Peak of Endotherm  | 198 ± 5 °C |

### **Structural Analysis of Lorlatinib Acetate (Form 3)**

The crystalline acetic acid solvate of lorlatinib, designated as Form 3, is described in patent literature, notably WO2014207606.[4] This form is characterized as containing approximately one molecule of acetic acid per molecule of lorlatinib.[4]

#### **Preparation**

The preparation of **lorlatinib acetate** Form 3 involves the crystallization of lorlatinib from acetic acid. A general procedure involves dissolving the lorlatinib free base in acetic acid, followed by crystallization, isolation, and drying of the resulting solid. This form has also been used as a starting material for the preparation of other polymorphic forms, such as Form 7.[2]

#### **Structural and Physicochemical Properties**

While the existence of Form 3 is well-documented, a comprehensive public dataset of its structural and physicochemical properties is not readily available. The focus of much of the published literature has shifted to the more physically stable anhydrous and hydrated free base



forms. It is reported that the acetic acid solvate (Form 3) may present challenges with respect to physical stability, which can be a significant drawback for pharmaceutical development. This has been a driving factor for the development of alternative crystalline forms with more desirable properties for a final drug product.

# Comparative Analysis with Other Crystal Forms Lorlatinib Anhydrous Free Base (Form 7)

Form 7 is an anhydrous, non-solvated crystalline form of lorlatinib free base. It is characterized by high crystallinity, high purity, low hygroscopicity, and favorable dissolution and mechanical properties. Due to its improved physical stability compared to the acetic acid solvate, Form 7 is a preferred form for pharmaceutical formulations. Its distinct PXRD pattern, with characteristic peaks at approximately 9.6, 10.1, 12.6, 14.3, 16.2, and 17.3 °20, allows for its unambiguous identification.[2]

#### **Lorlatinib Free Base Hydrate (Form 24)**

Form 24 is a crystalline hydrate of lorlatinib free base. It has been developed to have improved physical stability in aqueous-based formulations.[1] This form is distinct from other hydrated forms and the anhydrous form, with a unique PXRD pattern characterized by peaks at approximately 8.8, 9.7, 10.9, 17.6, and 18.8 °20.[5]

#### Conclusion

The structural analysis of lorlatinib reveals a complex landscape of polymorphism. While the **lorlatinib acetate** crystal form (Form 3) has been identified as a crystalline solvate, detailed public information on its structural and physicochemical properties is limited. The challenges associated with its physical stability have led to the development and extensive characterization of more stable crystalline forms, namely the anhydrous free base (Form 7) and the hydrated free base (Form 24). For researchers and drug development professionals, a thorough understanding of the properties of these different solid-state forms is crucial for the successful formulation and commercialization of lorlatinib-based therapies. Further research into the single-crystal structure of Form 3 would be beneficial for a more complete understanding of its properties and its relationship to the other polymorphic forms of lorlatinib.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. data.epo.org [data.epo.org]
- 2. data.epo.org [data.epo.org]
- 3. tdcommons.org [tdcommons.org]
- 4. WO2021069571A1 Polymorph of Iorlatinib Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- To cite this document: BenchChem. [Structural Analysis of Lorlatinib Crystal Forms: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b609991#structural-analysis-of-lorlatinib-acetate-crystal-form]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com